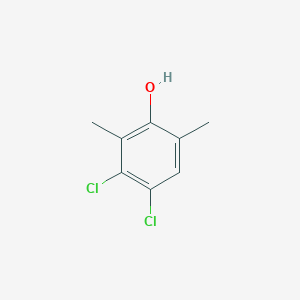
3,4-Dichloro-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2,6-dimethylphenol (DCDMP) is a chemical compound that belongs to the group of chlorophenols. It is widely used in various industries, including pharmaceuticals, pesticides, and cosmetics. DCDMP has gained attention due to its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2,6-dimethylphenol involves its ability to disrupt the cell membrane of bacteria, leading to cell death. It also acts as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in bacteria.
Efectos Bioquímicos Y Fisiológicos
3,4-Dichloro-2,6-dimethylphenol has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-Dichloro-2,6-dimethylphenol in lab experiments is its ability to inhibit the growth of bacteria, making it a useful tool in studying bacterial physiology and metabolism. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with in the laboratory.
Direcciones Futuras
Future research on 3,4-Dichloro-2,6-dimethylphenol could focus on its potential applications in the development of new antibacterial agents or in the study of enzyme mechanisms. Further investigation into its potential toxicity and environmental impact could also be explored. Additionally, the synthesis of 3,4-Dichloro-2,6-dimethylphenol could be optimized to improve yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
3,4-Dichloro-2,6-dimethylphenol can be synthesized by various methods, including the reaction of 3,4-dichloro-2,6-dimethylphenyl magnesium bromide with carbon dioxide, or by the reaction of 3,4-dichloro-2,6-dimethylphenol with thionyl chloride. The synthesis method is important in determining the purity and yield of the final product.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2,6-dimethylphenol has been used in various scientific research studies, including its use as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. 3,4-Dichloro-2,6-dimethylphenol has also been used in the study of the mechanism of action of certain enzymes, including peroxidases and laccases.
Propiedades
Número CAS |
14486-35-2 |
|---|---|
Nombre del producto |
3,4-Dichloro-2,6-dimethylphenol |
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
3,4-dichloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
Clave InChI |
RQVOAMHBQNYZBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Sinónimos |
3,4-Dichloro-2,6-dimethylphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





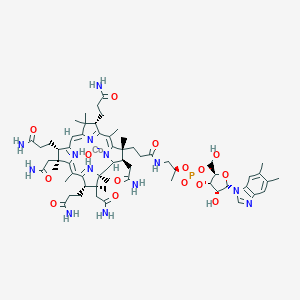
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)


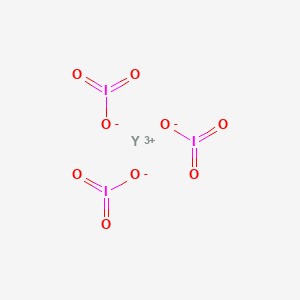
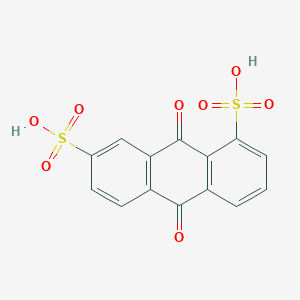

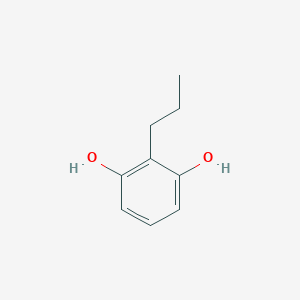

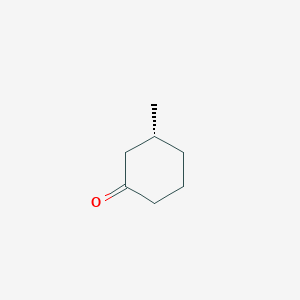
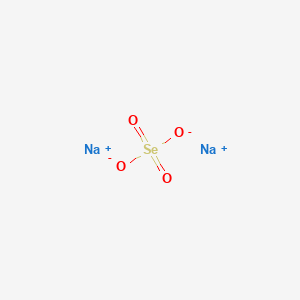
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)